Cas no 58792-15-7 (5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid)

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound featuring a phenyl-substituted thiadiazole core with a carboxylic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The thiadiazole moiety contributes to its potential biological activity, while the carboxylic acid group allows for further derivatization via esterification, amidation, or other coupling reactions. Its well-defined molecular architecture ensures consistent performance in research and industrial applications. The compound is typically characterized by high purity and stability, facilitating its use in precise synthetic workflows.
5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid structure
58792-15-7 structure
Product Name:5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid
CAS No:58792-15-7
MF:C9H6N2O2S
MW:206.221140384674
CID:385067
PubChem ID:227767
Update Time:2025-10-29

5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Thiadiazole-4-carboxylicacid, 5-phenyl-
    • Z1269149983
    • 58792-15-7
    • 5-phenylthiadiazole-4-carboxylic acid
    • CS-0257488
    • EN300-6733057
    • NSC-19789
    • DTXSID40974317
    • NSC19789
    • 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid
    • SCHEMBL2213807
    • 5-phenyl-[1,2,3]thiadiazole-4-carboxylic acid
    • 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid
    • Inchi: 1S/C9H6N2O2S/c12-9(13)7-8(14-11-10-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
    • InChI Key: XPQVOJPPGWAQKB-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)O)N=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 206.01508
  • Monoisotopic Mass: 206.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 91.3Ų

Experimental Properties

  • Density: 1.44
  • Boiling Point: 380°Cat760mmHg
  • Flash Point: 183.6°C
  • Refractive Index: 1.651
  • PSA: 63.08

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Additional information on 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid

Introduction to 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid (CAS No: 58792-15-7)

5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 58792-15-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of a phenyl group and a carboxylic acid moiety in its molecular structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural framework of 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid consists of a thiadiazole ring system fused with a phenyl group at the 5-position and a carboxylic acid functional group at the 4-position. This configuration allows for diverse interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry. The compound's stability and reactivity under various conditions have been extensively studied, contributing to its utility in synthetic organic chemistry and as an intermediate in the synthesis of more complex molecules.

In recent years, the investigation of thiadiazole derivatives has been on the rise due to their demonstrated efficacy in various therapeutic applications. 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid has been explored for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The carboxylic acid group at the 4-position provides a site for further functionalization, enabling the development of novel analogs with enhanced biological activity. Researchers have utilized this compound as a building block to synthesize derivatives that exhibit improved pharmacokinetic profiles and target specificity.

One of the most compelling aspects of 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid is its role in the development of new therapeutic agents. The thiadiazole core is known to interact with enzymes and receptors involved in critical biological pathways. For instance, studies have shown that thiadiazole derivatives can inhibit certain kinases and other enzymes implicated in cancer progression. The phenyl group enhances lipophilicity, which can improve membrane permeability and thus oral bioavailability. These characteristics make 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid an attractive starting point for designing drugs that target these pathways.

Recent advancements in computational chemistry have also contributed to the understanding of 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid's interactions with biological targets. Molecular docking studies have been employed to predict how this compound might bind to specific proteins or enzymes. These virtual screening approaches have identified potential lead compounds that can be further optimized for therapeutic use. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to elucidate its molecular structure and dynamics.

The synthesis of 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The carboxylic acid derivative can be further modified through esterification or amidation to produce more complex derivatives with tailored properties. These synthetic strategies highlight the versatility of 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid as a chemical scaffold.

Industrial applications of 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid are also emerging. Its use as an intermediate in the production of specialty chemicals and fine chemicals has been explored due to its unique structural features. Furthermore, its potential role in material science has not been overlooked. Researchers are investigating how thiadiazole derivatives can contribute to the development of new materials with enhanced electronic properties or mechanical strength.

The future prospects for 5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid are promising given its diverse applications and potential for further development. Continued research into its pharmacological properties will likely uncover new therapeutic uses beyond those currently under investigation. Additionally, advancements in synthetic methodologies may lead to more efficient ways to produce this compound on an industrial scale. As interest in heterocyclic compounds grows,5-Thiadiazole derivatives like this one will remain at the forefront of pharmaceutical innovation.

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